

# An In-depth Technical Guide to the Physical Properties of Crystalline beta-Gentiobiose

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *beta-Gentiobiose*

Cat. No.: *B1596628*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of crystalline **beta-gentiobiose**. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the fundamental characteristics of this disaccharide. This document presents quantitative data in a structured format, outlines detailed experimental methodologies for key property determination, and includes a workflow diagram for the physical characterization of crystalline carbohydrates.

## Core Physical Properties of Crystalline beta-Gentiobiose

**beta-Gentiobiose** is a disaccharide composed of two D-glucose units linked by a  $\beta(1 \rightarrow 6)$  glycosidic bond.<sup>[1][2]</sup> In its crystalline form, it typically appears as a white to off-white fine powder.<sup>[1][3][4]</sup> The following tables summarize the key quantitative physical properties of crystalline **beta-gentiobiose** as reported in various sources.

| Property                                  | Value                                                                                                                                                     |
|-------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|
| Molecular Formula                         | $C_{12}H_{22}O_{11}$ [1][3][4]                                                                                                                            |
| Molecular Weight                          | 342.30 g/mol [1][3][5]                                                                                                                                    |
| Appearance                                | White to off-white fine crystalline powder [1][3][4]                                                                                                      |
| Melting Point                             | 195-197 °C (decomposes) [3][4][6] 180-193 °C [7] 190 °C [8] 192–193 °C [1] 190 to 195 °C [2] [9] 86 °C (for $\alpha$ -form with 2CH <sub>3</sub> OH) [10] |
| Specific Optical Rotation ([ $\alpha$ ]D) | +8.5° to +10.5° (c=2 in H <sub>2</sub> O after 6 h) [11] -5.9° (6 min) → +9.6° (6 hrs, c=3 in H <sub>2</sub> O) [10] 9.5° (c=4, H <sub>2</sub> O) [6]     |
| Density                                   | ~1.8 g/cm <sup>3</sup> (Predicted) [3][4] 1.4149 g/cm <sup>3</sup> (Rough estimate) [1][6] 1.57 g/cm <sup>3</sup> [8] 1.768 g/mL [2]                      |
| Solubility                                | Slightly soluble in water. [1][6] Soluble in water or hot methanol. [2][9] Soluble in hot 90% alcohol. [10]                                               |

## Experimental Protocols for Determination of Physical Properties

While specific experimental protocols for the exact values cited above are not detailed in the available literature, the following are standard methodologies for determining the physical properties of crystalline carbohydrates like **beta-gentiobiose**.

### Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically indicates a high degree of purity, while a broad melting range often suggests the presence of impurities.

Methodology:

- Sample Preparation: A small amount of the dry, finely powdered crystalline **beta-gentiobiose** is packed into a thin-walled capillary tube to a height of 2-3 mm. The tube is sealed at one end.
- Apparatus: A melting point apparatus, such as a MelTemp or a Thiele tube, is used. The apparatus contains a heating block or bath and a calibrated thermometer or temperature sensor.
- Heating: The capillary tube containing the sample is placed in the heating block of the apparatus.
- Initial Determination: A rapid heating rate is initially applied to determine an approximate melting point range.
- Accurate Determination: A fresh sample is then heated slowly, typically at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.
- Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

## Optical Rotation Measurement (Polarimetry)

Optical rotation is a characteristic property of chiral molecules like **beta-gentiobiose**. It is the angle to which a plane-polarized light is rotated when it passes through a solution of the compound.

### Methodology:

- Solution Preparation: A precise concentration of crystalline **beta-gentiobiose** is prepared by dissolving a known mass of the sample in a specific volume of a suitable solvent (e.g., deionized water).
- Apparatus: A polarimeter is used for this measurement. The instrument consists of a light source (typically a sodium lamp), a polarizer, a sample cell of a known path length (e.g., 1 decimeter), an analyzer, and a detector.

- Calibration: The polarimeter is first calibrated with the pure solvent to set a zero point.
- Measurement: The sample cell is filled with the prepared **beta-gentiobiose** solution, ensuring no air bubbles are present in the light path. The observed rotation ( $\alpha$ ) is then measured.
- Calculation of Specific Rotation: The specific rotation ( $[\alpha]$ ) is calculated using Biot's law:  $[\alpha] = \alpha / (l * c)$  where:
  - $\alpha$  is the observed rotation in degrees.
  - $l$  is the path length of the sample cell in decimeters (dm).
  - $c$  is the concentration of the solution in grams per milliliter (g/mL).

## Density Measurement (Gas Pycnometry)

The true density of a crystalline powder can be accurately determined using a gas pycnometer, which measures the volume of the solid material by gas displacement. Helium is often used as the displacement gas due to its small atomic size and inert nature.

### Methodology:

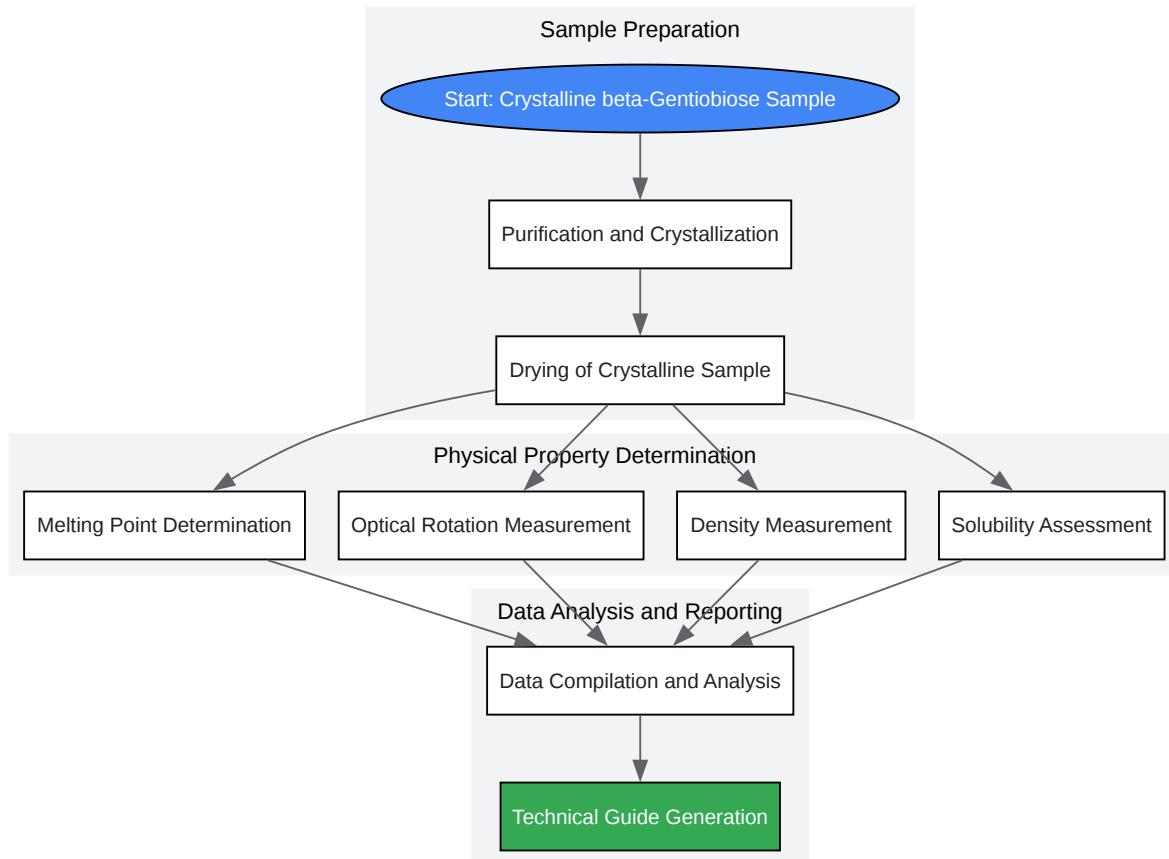
- Sample Preparation: A known mass of the crystalline **beta-gentiobiose** powder is weighed and placed in the sample chamber of the gas pycnometer.
- Apparatus: A gas pycnometer, which consists of a sample chamber of a known volume and a reference chamber, is used.
- Measurement Principle: The instrument operates by pressurizing the sample chamber with helium and then expanding the gas into the reference chamber. The pressure change is used to calculate the volume of the solid sample, excluding any pore volume.
- Procedure:
  - The empty sample chamber is first calibrated.
  - The sample is placed in the chamber, and the chamber is sealed.

- The chamber is purged with helium to remove any adsorbed gases from the sample surface.
- The analysis is performed by the instrument, which automatically calculates the volume of the sample.
- Density Calculation: The density ( $\rho$ ) is calculated by dividing the mass ( $m$ ) of the sample by its measured volume ( $V$ ):  $\rho = m / V$

## Solubility Determination (Gravimetric Analysis)

A general method to determine the solubility of a crystalline solid in a particular solvent is through gravimetric analysis.

Methodology:


- Equilibrium Saturation: An excess amount of crystalline **beta-gentiobiose** is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
- Agitation and Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that the solution becomes saturated and equilibrium is reached.
- Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
- Analysis of the Saturated Solution: A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.
- Solvent Evaporation: The solvent is evaporated from the solution, typically in a drying oven, until a constant weight of the dissolved solid is obtained.
- Calculation: The mass of the dissolved **beta-gentiobiose** is determined by subtracting the weight of the empty container from the final weight. The solubility is then expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

## Signaling Pathways and Biological Roles

Current scientific literature does not describe a specific, well-defined signaling pathway in which **beta-gentiobiose** acts as a primary signaling molecule. Its known biological roles are primarily as a disaccharide component in some natural products, such as in the chemical structure of crocin, the compound responsible for the color of saffron.[2] It also serves as a substrate for various enzymes, including  $\beta$ -glucosidases, in metabolic processes.

## Workflow for Physical Characterization of Crystalline beta-Gentiobiose

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a crystalline carbohydrate such as **beta-gentiobiose**.



[Click to download full resolution via product page](#)

### Workflow for Physical Characterization

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. fpharm.uniba.sk [fpharm.uniba.sk]
- 3. che.utah.edu [che.utah.edu]
- 4. About pycnometric density measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beta-gentiobiose | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. beta-Gentiobiose | C12H22O11 | CID 441422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. An Optical Chiral Sensor Based on Weak Measurement for the Real-Time Monitoring of Sucrose Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. making.com [making.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Crystalline beta-Gentiobiose]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1596628#physical-properties-of-crystalline-beta-gentiobiose>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)